molecular formula C17H23N3O2 B255940 6-methoxy-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one

6-methoxy-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one

Cat. No.: B255940
M. Wt: 301.4 g/mol
InChI Key: DIZNOUSDMRKKNL-UHFFFAOYSA-N
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Description

6-methoxy-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with 1-methylpiperazine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Various alkyl halides, bases like sodium hydroxide, solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Piperazine-substituted quinoline derivatives.

Scientific Research Applications

6-methoxy-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-methoxy-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one: Lacks the methoxy group, which may affect its biological activity and solubility.

    6-methoxy-2-methyl-3-[(4-piperazin-1-yl)methyl]-1H-quinolin-4-one: Similar structure but without the methyl group on the piperazine ring, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of both the methoxy group and the methylpiperazine moiety in 6-methoxy-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one contributes to its unique chemical and biological properties. These structural features can enhance its binding affinity to specific targets and improve its solubility and stability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

6-methoxy-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one

InChI

InChI=1S/C17H23N3O2/c1-12-15(11-20-8-6-19(2)7-9-20)17(21)14-10-13(22-3)4-5-16(14)18-12/h4-5,10H,6-9,11H2,1-3H3,(H,18,21)

InChI Key

DIZNOUSDMRKKNL-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN3CCN(CC3)C

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN3CCN(CC3)C

Origin of Product

United States

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